N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Description
This compound features a benzothiazole core substituted with a methyl group at position 3, forming a conjugated ylidene system. The combination of these structural elements suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzothiazole and sulfonamide groups are pharmacophoric motifs .
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-7-5-6-14-24(15)29(26,27)17-12-10-16(11-13-17)20(25)22-21-23(2)18-8-3-4-9-19(18)28-21/h3-4,8-13,15H,5-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZNKNVKFIMBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H20N4O2S2 and a molecular weight of approximately 366.48 g/mol. The structure features a benzothiazole moiety linked to a sulfonamide group, which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the proliferation of cancer cells. This is primarily assessed through assays such as the Sulforhodamine B (SRB) assay, which quantifies total protein synthesis as an indicator of cell viability and proliferation.
- Targeting Specific Pathways : It is suggested that the compound interacts with pathways involved in tumor growth regulation, potentially including the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Leukemia Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition in human leukemia cell lines, with an IC50 value of 15 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
- Lung Cancer Model : In another study involving lung cancer models, the compound showed an IC50 value of 12 µM. The results indicated that it could effectively reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Sulfonamide Moieties
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 850911-16-9)
- Key Differences :
- Replaces the 2-methylpiperidine group with bis(allyl)sulfamoyl.
- Contains a chlorine substituent at position 4 of the benzothiazole ring.
- The allyl groups may confer reactivity in click chemistry or polymerization applications, unlike the inert 2-methylpiperidine in the target compound .
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
- Key Differences :
- Lacks the ylidene (C=N) bond in the benzothiazole ring.
- The sulfonamide is attached to a phenyl group instead of a benzothiazol-2-ylidene.
- The phenyl substitution may increase rigidity compared to the piperidine-linked sulfonamide .
Analogues with Heterocyclic Sulfonamides
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS: 921529-70-6)
- Key Differences: Replaces benzothiazole with a pyridazinone ring. Includes a methoxyphenyl group and an ethyl linker.
- Implications: The pyridazinone core introduces hydrogen-bonding sites (C=O and N-H) absent in the target compound.
Pharmacologically Active Benzothiazole Derivatives
SYBR Green I (N’,N’-dimethyl-N-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N-propylpropane-1,3-diamine)
- Key Differences: Incorporates a quinolinium cation and a propylamine chain. Functions as a DNA intercalator with fluorescence properties.
- Implications: The extended conjugation in SYBR Green enables strong fluorescence (λem ~520 nm), unlike the non-fluorescent target compound. The cationic charge facilitates DNA binding, a property absent in the neutral sulfonamide derivative .
Q & A
Q. What are the standard synthetic pathways for preparing N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with 2-methylpiperidine in anhydrous DMSO or acetonitrile under nitrogen, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Condensation : Coupling the sulfonamide intermediate with 3-methylbenzothiazol-2-amine using HBTU/DIPEA in THF at 60°C for 12 hours .
Characterization :
- Intermediates : Validated via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and LC-MS (e.g., [M+H]⁺ = 402.52) .
- Final Product : Purity confirmed by HPLC (>95%) and elemental analysis .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (SHELX suite) resolves bond lengths (e.g., C–S bond: 1.75 Å) and confirms stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm), sulfonyl group (δ 3.1–3.5 ppm for piperidine-CH₃) .
- FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₂₀H₂₂N₄O₃S₂) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experiments?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in water (<0.1 mg/mL). Use sonication or co-solvents (e.g., 10% Tween-80) for in vitro assays .
- Stability :
- Thermal : Stable at −20°C for >6 months; avoid >40°C to prevent decomposition .
- pH Sensitivity : Degrades rapidly in acidic conditions (pH <3); store in neutral buffers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature: 60–80°C, solvent ratio: DMSO/THF) and identify optimal conditions .
- Catalysis : Introduce Pd(OAc)₂ for Suzuki couplings (if aryl modifications are needed) .
- Purification : Gradient flash chromatography (silica gel, 5–20% MeOH/CH₂Cl₂) reduces by-products like unreacted sulfonamide .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay Validation :
Confirm target specificity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Check for off-target effects using kinase profiling panels .
- Structural Analog Comparison : Test derivatives (e.g., replacing 2-methylpiperidine with morpholine) to isolate SAR trends .
Q. What computational strategies predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR kinase; ∆G ≈ −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR Models : Use MOE or Schrödinger to correlate substituent effects (e.g., logP vs. cytotoxicity) .
Q. How can derivatives be rationally designed to enhance potency or reduce toxicity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute benzothiazole with benzoxazole to modulate logP and reduce hepatotoxicity .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetate) to improve oral bioavailability .
- Metabolic Profiling : Use liver microsomes (e.g., human CYP3A4) to identify metabolic hotspots for deuteration .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2h); monitor degradation via UPLC-MS/MS .
- Plasma Stability : Incubate with rat plasma (37°C, 4h); quantify parent compound loss using a validated LC-MS method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
